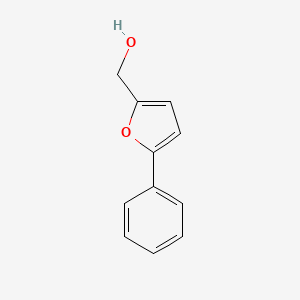

(5-Phenylfuran-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-phenylfuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7,12H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPESRPMGQSTWSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359374 | |

| Record name | (5-phenylfuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22078-90-6 | |

| Record name | (5-phenylfuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22078-90-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 5 Phenylfuran 2 Yl Methanol

Biomass-Derived Precursor Utilization for Sustainable Synthesis

The shift towards a bio-based economy has positioned biomass as a critical source of renewable feedstocks for the chemical industry. psu.eduacs.org Furanic compounds, in particular, represent a key class of platform molecules derivable from carbohydrates, offering a sustainable alternative to petrochemicals for synthesizing a wide array of valuable products. mdpi.comacs.org

5-Hydroxymethylfurfural (B1680220) (HMF) is a pivotal platform chemical produced from the dehydration of C6 sugars found in biomass. researchgate.netresearchgate.netrsc.org Its versatile structure, featuring both an aldehyde and a primary alcohol functional group attached to a furan (B31954) ring, makes it an ideal starting point for a multitude of chemical transformations. researchgate.net

The synthesis of (5-phenylfuran-2-yl)methanol can be achieved from HMF and other furanic precursors through multi-step pathways. One documented route involves the conversion of a substituted aniline (B41778) into a 5-phenyl-2-furoic acid via a Meerwein arylation reaction. sci-hub.se This furoic acid is then converted to its corresponding carbonyl chloride using thionyl chloride. Subsequent reduction of the 5-phenylfuran-2-carbonyl chloride with a reducing agent like sodium borohydride (B1222165) yields the target alcohol, this compound. sci-hub.se

Another fundamental furanic platform chemical, furfural (B47365), which is produced on a large scale from polysaccharides, can also serve as a precursor. rsc.org A general and high-yielding laboratory synthesis of a related compound, furan-2-yl(phenyl)methanol, involves the Grignard reaction between furfural and phenylmagnesium bromide. orgsyn.org While this produces an isomer, the principle demonstrates the utility of furanic aldehydes in constructing phenyl-furan-methanol structures. The versatility of HMF as a precursor is further highlighted by its conversion to other valuable derivatives like 5-(aminomethyl)-2-furanmethanol (AMF), an important intermediate in medicinal chemistry. researchgate.net

The synthesis of furan-based compounds is increasingly guided by the principles of green chemistry, which advocate for pollution prevention, the use of renewable resources, and enhanced energy and atom efficiency. psu.edursc.orgscispace.com The utilization of biomass-derived HMF as a primary feedstock directly aligns with the principle of using renewable feedstocks. acs.orgacs.orgwarnerbabcock.com

Key green chemistry principles are actively integrated into the synthetic design for furanic compounds:

Catalysis: Catalytic reagents are superior to stoichiometric ones as they minimize waste. warnerbabcock.comacs.org The development of enzymatic processes for producing furan-based polyesters and the use of metal catalysts for transformations exemplify this principle. acs.orgacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. warnerbabcock.comacs.org

Reduction of Derivatives: Unnecessary derivatization steps, such as the use of blocking or protecting groups, should be avoided as they require additional reagents and generate waste. scispace.comwarnerbabcock.com The specificity of enzymatic reactions, for instance, can often eliminate the need for such steps. acs.org

Safer Solvents: The use of auxiliary substances like solvents should be minimized or replaced with innocuous alternatives such as water. psu.eduwarnerbabcock.comnih.gov Research has demonstrated successful syntheses of furan derivatives in aqueous media. ulisboa.pt

Energy Efficiency: Reactions should be designed to be as energy-efficient as possible, for instance, by being conducted at ambient temperature and pressure. psu.eduwarnerbabcock.com

One-pot synthesis, which combines multiple reaction steps into a single operation, is a powerful strategy that embodies several green chemistry principles by reducing solvent use, energy consumption, and waste generation. rsc.org

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the construction of carbon-carbon bonds. nih.gov These methods have been effectively applied to the synthesis of this compound and related arylated furan structures, offering high efficiency and modularity.

Palladium-catalyzed decarboxylative cross-coupling (DCC) has emerged as a valuable methodology for creating C-C bonds, particularly in the synthesis of diaryl furans. acs.org This approach has been successfully used to synthesize a library of 2,5-furan-based phenylene and thiophene (B33073) oligomers. acs.orgnih.gov The typical synthetic sequence begins with a commercially available biomass derivative like 5-bromofurfural, which undergoes a Suzuki-Miyaura cross-coupling, followed by oxidation of the aldehyde to a carboxylic acid. The final key step is a one-pot Pd-catalyzed DCC reaction to install the second aryl group. acs.org

A significant finding in this area is that the presence of a hydroxymethyl group on the furan ring can enhance the yield of the DCC reaction. researchgate.net This observation is directly relevant to syntheses involving this compound or its precursors, suggesting that the alcohol functionality can be beneficial for the coupling efficiency.

Table 1: Overview of Decarboxylative Cross-Coupling for Furan Arylation

| Starting Material | Key Reaction Steps | Product Type | Significance | Reference |

|---|---|---|---|---|

| 5-Bromofurfural | 1. Suzuki-Miyaura Coupling 2. Aldehyde Oxidation 3. Decarboxylative Cross-Coupling | 2,5-Furan-based oligomers | Modular and catalytic route to furan-based materials from a biomass derivative. | acs.org |

| Furan with hydroxymethyl handle | Palladium-catalyzed decarboxylative cross-coupling | 2,5-Diaryl furans | The hydroxymethyl group was found to enhance reaction yields. | researchgate.net |

The Suzuki-Miyaura cross-coupling is one of the most widely used methods for forming biaryl linkages due to its functional group tolerance and the low toxicity of its boron byproducts. nih.gov (5-Formylfuran-2-yl)boronic acid is a key building block in this context, serving as a versatile reagent for the synthesis of 5-arylfuran-2-carbaldehydes.

This boronic acid can be effectively coupled with a variety of aryl halides, including both activated aryl chlorides and deactivated aryl bromides, in the presence of a palladium catalyst. nih.gov To synthesize this compound, one would first couple (5-formylfuran-2-yl)boronic acid with a suitable phenyl halide (e.g., bromobenzene). The resulting 5-phenyl-2-furfural can then be selectively reduced to the target alcohol. The reduction of a furan aldehyde or its derivative to a primary alcohol is a standard transformation, often accomplished with reagents like sodium borohydride. sci-hub.se

The success of these couplings often depends on optimizing reaction conditions, including the choice of catalyst, base, and solvent, to ensure high yields, especially when using challenging coupling partners. ntnu.no

Table 2: Suzuki-Miyaura Coupling for 5-Arylfuran Synthesis

| Furan Building Block | Coupling Partner | Catalyst System | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|---|

| (5-Formylfuran-2-yl)boronic acid | Aryl Halides (e.g., Bromobenzene) | Palladium catalyst and a base | 5-Phenyl-2-furfural | This compound (after reduction) | , nih.gov, sci-hub.se |

| 5-Methylfuran-2-yltrifluoroborate | 4-Bromobenzonitrile | Palladium catalyst and a base | 4-(5-Methylfuran-2-yl)benzonitrile | - | nih.gov |

A novel and sustainable protocol has been developed for the α-arylation of furans that utilizes a palladium(II)-catalyzed C-C bond cleavage of primary furfuryl alcohols. rsc.orgrsc.org This aerobic oxidative reaction provides an efficient pathway to arylfurans from readily available furfuryl alcohol derivatives and boronic acids, using molecular oxygen as the clean, terminal oxidant. rsc.orgrsc.org

The reaction is particularly noteworthy because it proceeds through the cleavage of a typically stable C-C bond. rsc.org The proposed mechanism suggests that the reaction is driven by aromatization. rsc.org It is hypothesized that the process begins with the palladation of the furfuryl alcohol, followed by transmetalation with the boronic acid. This intermediate then undergoes an aromatization-driven C-C bond cleavage, which expels the hydroxymethyl group (as formaldehyde) and forms a 2-furyl palladium species. Reductive elimination from this species yields the α-arylated furan product and regenerates the palladium catalyst to complete the cycle. rsc.org

This methodology has been applied to the synthesis of 2,5-diaryl furans starting from 5-substituted furfuryl alcohols. acs.org For example, this compound can be coupled with various arylboronic acids to generate unsymmetrical 2,5-diaryl furans, demonstrating the reactivity of the C5-H bond for arylation. acs.orgbeilstein-journals.org This strategy represents a modern approach to transforming renewable furanic building blocks into more complex and valuable molecules. rsc.org

Reduction-Based Synthetic Pathways

The conversion of carbonyl compounds, specifically aldehydes and acyl chlorides, into the corresponding alcohol represents a fundamental and widely utilized strategy for the synthesis of this compound.

Reduction of 5-Phenylfuran-2-Carbaldehyde

A primary and straightforward method for producing this compound is through the reduction of its corresponding aldehyde, 5-Phenylfuran-2-Carbaldehyde. This transformation is commonly achieved using standard reducing agents. Research has demonstrated the efficacy of sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) for this purpose. researchgate.net In one procedure, 5-phenyl-2-furaldehyde (B76939) is treated with NaBH₄ in a solvent mixture of diethyl ether and water at room temperature to yield the target alcohol. rsc.org Another study highlights that reduction with LiAlH₄ can achieve a high yield of 96%. researchgate.net

Table 1: Reduction of 5-Phenylfuran-2-Carbaldehyde

| Reducing Agent | Solvent(s) | Temperature | Yield | Reference |

| Sodium Borohydride (NaBH₄) | Diethyl Ether / Water | 25 °C | 58% | rsc.org |

| Lithium Aluminum Hydride (LiAlH₄) | Not Specified | Not Specified | 96% | researchgate.net |

Reduction of 5-Phenylfuran-2-Carbonyl Chloride

An alternative reduction-based pathway involves the use of 5-Phenylfuran-2-Carbonyl Chloride as the starting material. This acid chloride can be effectively reduced to this compound. A documented procedure involves dissolving the carbonyl chloride in dry tetrahydrofuran (B95107) (THF) and cooling the solution to -10 °C under a nitrogen atmosphere. sci-hub.se Sodium borohydride is then added, and the reaction is stirred for two hours at 0 °C. Following a quench with an aqueous ammonium (B1175870) chloride solution, the crude alcohol is isolated. This method has been reported to produce the desired product in an 80% yield after purification by column chromatography. sci-hub.se

Table 2: Reduction of 5-Phenylfuran-2-Carbonyl Chloride

| Reducing Agent | Solvent | Temperature | Time | Yield | Reference |

| Sodium Borohydride (NaBH₄) | Tetrahydrofuran (THF) | -10 °C to 0 °C | 2 h | 80% | sci-hub.se |

Novel and Metal-Free Synthetic Innovations

Recent advancements in synthetic chemistry have led to the development of novel methods that avoid the use of transition metals and employ biocatalysis, offering greener and more sophisticated routes to furan-based compounds.

Transition-Metal-Free Synthesis from 1,3-Dienes

A notable innovation is the direct, transition-metal-free synthesis of 2,5-diaryl furans from readily available 1,3-dienes. nih.govacs.orgnih.gov This method relies on a simple oxidation-dehydration sequence. The first step involves the oxidation of a 1,3-diene precursor using singlet oxygen to form an intermediate endoperoxide. ed.ac.ukchemrxiv.org This endoperoxide is then dehydrated at ambient temperature using the Appel reagent (a mixture of triphenylphosphine (B44618) and a tetrahalomethane) to yield the 2,5-diarylfuran core structure. nih.govacs.org While this method directly produces the furan ring system, subsequent functional group manipulations would be required to synthesize this compound specifically. This approach is significant for its mild, metal-free conditions and its use of accessible starting materials. chemrxiv.org

Enzymatic Catalysis for Enantioselective Formation of Phenylfuran-Based Cyanohydrin Esters

Biocatalysis offers a powerful tool for creating chiral molecules with high enantioselectivity. In the context of phenylfuran derivatives, enzymatic catalysis has been successfully applied to the formation of enantiopure cyanohydrin esters, which are valuable chiral building blocks. researchgate.netresearchgate.net A dynamic kinetic resolution process has been developed for preparing (R)-5-phenylfuran-2-yl cyanomethyl butanoates. researchgate.net This one-pot method starts with 5-phenylfuran-2-carbaldehyde and utilizes a basic resin for both the in-situ formation and racemization of the corresponding cyanohydrin. researchgate.netresearchgate.net The Pseudomonas cepacia lipase (B570770) (PSL) then selectively acylates the (R)-enantiomer of the cyanohydrin using vinyl butanoate as the acyl donor. researchgate.net This chemoenzymatic approach provides a route to highly enantiomerically enriched phenylfuran derivatives. researchgate.netresearchgate.net

Continuous-Flow Synthesis Techniques for Enhanced Efficiency

Continuous-flow technology has emerged as a superior alternative to traditional batch processing for the synthesis of furan derivatives, offering improved yields, safety, and scalability. nih.govnih.gov

The transition-metal-free synthesis of 2,5-diaryl furans from 1,3-dienes has been successfully adapted to a continuous-flow system. nih.govacs.org In this setup, a solution of the diene is mixed with a stream of air under pressure and passed through a photoreactor to generate the endoperoxide, which is then immediately mixed with a stream of the Appel reagent in a second reactor coil to induce dehydration. nih.gov This "telescoped" process eliminates the need to isolate the often-unstable endoperoxide intermediate, leading to a significant improvement in isolated yields compared to sequential batch reactions. nih.goved.ac.uk For instance, the synthesis of the unsymmetrical furan 9i saw its yield increase from 21% in batch to 40% in flow, while the furan-phenylene 9m yield improved from 4% to 24%. acs.org

Furthermore, microflow reactors have been employed for the rapid in-situ generation of unstable intermediates like 2-(halomethyl)-5-phenylfuran from the corresponding alcohol, followed by immediate nucleophilic substitution. rsc.org This technique minimizes undesired side reactions by ensuring the reactive intermediate is consumed as soon as it is formed, demonstrating the power of flow chemistry to control reactive species in the synthesis of complex furan derivatives. rsc.org

Table 3: Comparison of Batch vs. Continuous-Flow Synthesis of Selected 2,5-Diarylfurans

| Compound | Batch Yield (Sequential) | Continuous-Flow Yield | Reference |

| Furan 9i | 21% | 40% | acs.org |

| 3-Hexyl 2,5-diphenylfuran (B1207041) 9k | Lower | 58% | acs.org |

| Naphthyl analogue 9l | Lower | Higher | acs.org |

| Furan-phenylene 9m | 4% | 24% | acs.org |

Chemical Reactivity and Transformations of 5 Phenylfuran 2 Yl Methanol

Oxidation Reactions Leading to Phenylfuranone Derivatives

The hydroxymethyl group of (5-phenylfuran-2-yl)methanol can be oxidized to yield the corresponding aldehyde, 5-phenyl-2-furaldehyde (B76939), or further to the carboxylic acid. These oxidation reactions are fundamental transformations that pave the way for the synthesis of various derivatives. For instance, 3-arylazo-5-phenyl-2(3H)-furanones can be prepared and subsequently converted into a variety of heterocyclic systems. researchgate.net

One notable application of these oxidized products is in the synthesis of phenylfuranone derivatives. For example, derivatives of 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one have been synthesized and investigated for their biological activities. evitachem.com The synthesis often involves the reaction of the aldehyde or carboxylic acid with appropriate reagents to form the furanone core.

| Starting Material | Reagent(s) | Product | Reference |

| This compound | Oxidizing agents | 5-Phenyl-2-furaldehyde or 5-Phenylfuran-2-carboxylic acid | |

| 3-Arylazo-5-phenyl-2(3H)-furanones | Hydrazine hydrate | Acid hydrazides | researchgate.net |

Reduction Reactions for Dihydrofuran Formation

The furan (B31954) ring of this compound and its derivatives can undergo reduction to form dihydrofuran structures. This transformation is significant as the resulting dihydrofurans can serve as chiral building blocks in the synthesis of more complex molecules. A common approach involves the rearrangement of vinyl epoxide esters to yield dihydrofurans. rsc.org For example, the reduction of N-methyl-5-phenyl-N-tosylfuran-3-carboxamide with lithium aluminum hydride (LiAlH4) affords (5-phenylfuran-3-yl)methanol, which contains a dihydrofuran ring. nih.gov

| Starting Material | Reagent(s) | Product | Reference |

| N-Methyl-5-phenyl-N-tosylfuran-3-carboxamide | LiAlH4 | (5-Phenylfuran-3-yl)methanol | nih.gov |

| 2-Hydroxyethyl vinyl epoxide ester | Heat | Dihydrofurans | rsc.org |

Halogenation and Formation of 2-(Halomethyl)-5-phenylfuran Intermediates

The hydroxyl group of this compound can be replaced by a halogen atom to form 2-(halomethyl)-5-phenylfuran intermediates. These halogenated compounds are highly reactive and serve as key precursors for a variety of nucleophilic substitution reactions. rsc.org The in situ generation of these intermediates from the corresponding alcohol and an activating agent like phosphorus tribromide (PBr3) has been reported. rsc.org The use of microflow technology can be advantageous in these reactions to control the high reactivity and suppress undesired side reactions. rsc.orgresearchgate.net For instance, N-bromosuccinimide (NBS) can be used for the bromination of furan derivatives. evitachem.com

| Starting Material | Reagent(s) | Product | Reference |

| This compound | PBr3 | 2-(Bromomethyl)-5-phenylfuran | rsc.org |

| Furan derivative | N-Bromosuccinimide (NBS) | Brominated furan | evitachem.com |

Electrophilic Substitution Reactions on the Furan Ring

The furan ring in this compound is electron-rich and susceptible to electrophilic substitution reactions. chemenu.com The presence of the phenyl and hydroxymethyl substituents influences the regioselectivity of these reactions. The furan ring can undergo reactions such as nitration. For example, the furan rings in bis(5-phenylfuran-2-yl)methane (B12915118) undergo regioselective nitration at the 4-position using a mixture of nitric acid and acetic anhydride. vulcanchem.com

| Starting Material | Reagent(s) | Product | Reference |

| Bis(5-phenylfuran-2-yl)methane | HNO₃/Ac₂O | 4-Nitro-bis(5-phenylfuran-2-yl)methane | vulcanchem.com |

Intramolecular Cyclization Reactions

The bifunctional nature of this compound and its derivatives allows for intramolecular cyclization reactions, leading to the formation of various fused heterocyclic systems. For instance, N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides, derived from related furanones, can undergo intramolecular cyclization. researchgate.netchimicatechnoacta.ru These reactions are often catalyzed by acids or proceed through the generation of reactive intermediates.

Derivatization at the Hydroxyl Moiety

A key transformation of this compound is its conversion to (5-phenylfuran-2-yl)methanamine (B3023609) and its derivatives. This is typically achieved through a sequence of reactions involving the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an amine or a protected form of ammonia. An alternative route involves the reduction of an intermediate oxime or imine.

Esterification and Etherification Reactions of the Alcohol Group

The hydroxyl group of this compound is a primary alcohol, making it amenable to standard esterification and etherification reactions. These transformations are crucial for synthesizing a wide array of derivatives with modified properties and for introducing functional handles for further chemical modifications.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through various methods, including classic acid-catalyzed reactions and modern biocatalytic approaches. Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common strategy. tubitak.gov.tr

A significant area of research has been the use of enzymatic catalysis to achieve enantioselective acylation, yielding chiral esters which are valuable intermediates in asymmetric synthesis. researchgate.net Lipases, in particular, have been employed effectively for the kinetic resolution of racemic furan-based compounds. For instance, research has demonstrated the lipase-catalyzed methanolysis of racemic 5-phenylfuran-2-yl cyanomethyl butanoates. researchgate.netresearchgate.net Furthermore, dynamic kinetic resolution, which combines enzymatic acylation with in-situ racemization of the starting material, has been successfully applied. A notable example is the preparation of (R)-5-phenylfuran-2-yl cyanomethyl butanoates using Pseudomonas cepacia lipase (B570770) in toluene (B28343) with vinyl butanoate as the acyl donor. researchgate.netresearchgate.net

| Reactant | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| This compound | Carboxylic Acid, Acid Catalyst | Phenylfuran Ester | tubitak.gov.tr |

| Racemic 5-phenylfuran-2-yl cyanomethyl butanoates | Lipase E 100, Toluene | (S)-Butanoates | researchgate.netresearchgate.net |

| Phenylfuran-based cyanohydrins | Pseudomonas cepacia lipase, Vinyl Butanoate | (R)-5-phenylfuran-2-yl cyanomethyl butanoates | researchgate.netresearchgate.net |

Etherification:

Etherification of this compound typically proceeds via a two-step sequence involving the conversion of the alcohol to a better leaving group, followed by nucleophilic substitution. A common method involves reacting the alcohol with thionyl chloride in the presence of a base like pyridine (B92270) to form the reactive intermediate, 2-(chloromethyl)-5-phenylfuran. sci-hub.se

This chlorinated intermediate is susceptible to nucleophilic attack by alkoxides or other nucleophiles to form the corresponding ether. For example, it can be reacted with nucleophiles like 2-cyanoimino-1,3-thiazolidine (B1274029) in the presence of potassium carbonate to yield the desired ether product. sci-hub.se This pathway is instrumental in synthesizing derivatives where the phenylfuran moiety is linked via an ether bridge. sci-hub.se

| Step | Reactant | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | This compound | Thionyl chloride, Pyridine, Dichloromethane (B109758) | 2-(Chloromethyl)-5-phenylfuran | sci-hub.se |

| 2 | 2-(Chloromethyl)-5-phenylfuran | 2-Cyanoimino-1,3-thiazolidine, K₂CO₃, Acetonitrile | Ether-linked product | sci-hub.se |

Furan Ring Opening and Recyclization Pathways

While the furan ring is aromatic, it possesses lower resonance energy compared to benzene (B151609) and can be susceptible to ring-opening reactions, particularly under acidic conditions. stackexchange.com The reactivity of the furan moiety in this compound and its derivatives is a key consideration in synthetic design.

Furan Ring Opening:

The stability of the furan ring in this compound derivatives is highly dependent on the reaction conditions. The presence of strong Brønsted acids can lead to undesired side reactions, including polymerization and ring opening. rsc.org Research has shown that using a very strong acid like trifluoromethanesulfonic acid (TfOH) for reactions involving the hydroxymethyl group can cause the furan ring to open. rsc.org

The mechanism of acid-catalyzed ring opening generally involves protonation of the furan ring oxygen, which breaks the aromaticity and activates the ring for nucleophilic attack. stackexchange.com In the presence of a nucleophilic solvent like methanol (B129727), this can lead to the formation of an intermediate that, upon further reaction, results in a ring-opened product, often a 1,4-dicarbonyl compound. stackexchange.com

Recyclization Pathways:

The ring-opening of furan derivatives can be followed by recyclization to form new heterocyclic systems. This reactivity has been exploited to synthesize diverse molecular scaffolds from phenylfuran precursors. Although often starting from oxidized phenylfuran derivatives like furanones, these reactions illustrate the potential pathways available from the core structure.

For example, ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a derivative of the phenylfuran scaffold, reacts with primary amines in refluxing toluene. researchgate.net This reaction proceeds via nucleophilic attack and opening of the furanone ring, followed by recyclization to yield ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates. researchgate.net In another pathway, N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides undergo a decyclization-recyclization reaction in methanol to form methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates. researchgate.netchimicatechnoacta.ru

| Starting Material | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| Ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Primary Amines (RNH₂) | Substituted Dihydro-1H-pyrrole | researchgate.net |

| N'-(5-Aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides | Methanol | Substituted 1H-Pyrazole | researchgate.netchimicatechnoacta.ru |

This propensity for ring transformation highlights both a challenge in maintaining the furan structure under certain conditions and an opportunity for the divergent synthesis of other important heterocyclic compounds from phenylfuran-based starting materials.

Advanced Derivatives and Structural Modification Strategies

Arylated Furan (B31954) Derivatives

Arylated furans are a significant class of compounds in both medicinal chemistry and materials science. The introduction of aryl groups onto the furan ring can significantly influence the molecule's electronic properties, stability, and three-dimensional structure.

The synthesis of 2,5-diaryl furans, which are key structures in various functional materials and medicinally relevant compounds, has been a subject of considerable research. nih.gov Traditional methods like the Paal-Knorr synthesis can be lengthy, especially for unsymmetrical derivatives. nih.govacs.org Consequently, various transition-metal-catalyzed cross-coupling reactions using metals such as palladium, copper, silver, gold, and zinc have been developed to access these structures. nih.govacs.org

A significant advancement in this area is the development of a transition-metal-free synthesis of both symmetrical and unsymmetrical 2,5-diaryl furans. nih.govchemrxiv.org This approach involves a three-step protocol starting from 1,3-dienes, followed by oxidation to an endoperoxide intermediate and subsequent dehydration using the Appel reagent. nih.govchemrxiv.orgresearchgate.net This method offers a more sustainable and cost-effective alternative to metal-catalyzed reactions, which often suffer from issues of metal toxicity and cost. nih.gov The use of continuous-flow technology further streamlines this process by eliminating the need to isolate the often-unstable endoperoxide intermediate. nih.govacs.org

For instance, symmetrical 1,3-dienes have been successfully oxidized to their corresponding endoperoxides and then dehydrated to yield 2,5-diaryl furans. chemrxiv.org The yields for the dehydration step are often good to excellent. chemrxiv.org This metal-free approach has been used to synthesize a variety of 2,5-diaryl furans with different functionalities on the aryl rings, highlighting its versatility. chemrxiv.org

| Entry | Precursor Diene | Furan Product | Yield of Furan from Endoperoxide |

| 1 | Symmetrical 4-bromoaryl 1,3-diene | 4-bromophenyl substituted furan | 87% |

| 2 | Symmetrical 4-trifluoromethylaryl 1,3-diene | 4-trifluoromethylphenyl substituted furan | 88% |

| 3 | Unsymmetrical 1,3-diene | Unsymmetrical 2,5-diaryl furan | 40% (in continuous flow) |

| 4 | 3-hexyl substituted 1,3-diene | 3-hexyl-2,5-diphenylfuran | 58% (in continuous flow) |

| 5 | Naphthyl-substituted 1,3-diene | Naphthyl-substituted furan | - |

The synthesis of multi-arylated furans, including those with three or four different aryl substituents, allows for the fine-tuning of their electronic and optical properties. A modular approach for the synthesis of furans with up to four different substituents has been developed using a trans-carboboration/cyclization/dehydration cascade of propargyl alcohols. researchgate.net This method provides access to trisubstituted furylboronic acid pinacol (B44631) esters, which can then undergo Suzuki coupling to introduce a fourth aryl group. researchgate.net This strategy is highly versatile, allowing for the programmed introduction of different substituents. researchgate.net

The extension of π-conjugation in furan-based systems is crucial for their application in organic electronics. This can be achieved by creating oligomers and polymers containing furan rings. The incorporation of furan units into π-conjugated structures is an attractive strategy for developing new sustainable materials. d-nb.info

Functionalized Furan-Based Oligomers with Extended π-Conjugation

The synthesis of α-oligofurans with up to nine repeating units has been reported. d-nb.info These oligomers exhibit strong fluorescence and greater rigidity compared to their thiophene (B33073) analogs. d-nb.info To enhance stability and create donor-acceptor systems, furan oligomers are often combined with electron-withdrawing groups. d-nb.info

A metal-free synthesis has been demonstrated for a novel furan phenylene co-oligomer, highlighting the move towards more sustainable synthetic methods in materials chemistry. nih.govacs.org The introduction of alkyl chains, such as a hexyl group, at the 3-position of the furan ring is a common strategy to improve the solubility of these otherwise often challenging-to-process materials. nih.govacs.org

The synthesis of ester-functionalized cyclo researchgate.net- and cyclo chemrxiv.orgfurans has been achieved using Suzuki-Miyaura cross-coupling. acs.org These macrocyclic oligofurans are of interest for their unique optoelectronic properties and potential for self-assembly. acs.orgrsc.org The smaller ring strain in cyclo[n]furans with 6-8 repeat units, compared to their thiophene counterparts, leads to planar or near-planar structures, which is advantageous for electronic applications. acs.org

| Macrocycle | Monomer | Catalyst System | Yield |

| Cyclo researchgate.netfuran ester | hexyl 2-bromo-5-(boronic acid pinacol ester)furan-3-carboxylate | Tris(dibenzylideneacetone)dipalladium(0), tri-tert-butylphosphonium tetrafluoroborate, cesium fluoride | 28% |

| Cyclo chemrxiv.orgfuran ester | hexyl 2-bromo-5-(boronic acid pinacol ester)furan-3-carboxylate | Tris(dibenzylideneacetone)dipalladium(0), tri-tert-butylphosphonium tetrafluoroborate, cesium fluoride | 17% |

Biologically Relevant Derivatives

The (5-phenylfuran-2-yl)methanol scaffold is also a valuable starting point for the synthesis of biologically active molecules. Modifications often focus on introducing pharmacophores such as urea (B33335) or coumarin (B35378) moieties.

Urea-based derivatives of (5-phenylfuran-2-yl)methanamine (B3023609) have emerged as a novel class of inhibitors for human sirtuin 2 (SIRT2), a protein implicated in various diseases. mdpi.com The synthesis of these derivatives typically involves the condensation of a key (5-phenylfuran-2-yl)methanamine intermediate with an appropriate aromatic amine in the presence of a coupling agent like triphosgene. mdpi.com

Structure-activity relationship (SAR) studies have revealed that the nature of the linker and the substituents on the phenyl ring of the (5-phenylfuran-2-yl)methanamine scaffold are crucial for inhibitory activity. mdpi.com For instance, compounds incorporating a urea linker and a carboxyl group have shown promising inhibitory potency against SIRT2. mdpi.com The hit compound, 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid, served as a starting point for further optimization, leading to the identification of more potent inhibitors. mdpi.com

| Compound | Linker | Substituent on Phenyl Ring | SIRT2 Inhibition (%) at 100 µM | SIRT2 Inhibition (%) at 10 µM |

| 20 | Urea | 4-Carboxy | 63 ± 5 | 35 ± 3 |

| 12 | Urea | - | - | - |

| 21 | Urea | 3-Carboxy | - | - |

Furan-based coumarins, or furocoumarins, are a significant class of heterocyclic compounds with a wide range of biological activities. benthamdirect.combenthamscience.com The synthesis of these derivatives often involves the fusion of a furan ring onto a coumarin scaffold. nih.gov Numerous synthetic strategies have been developed, including metal-mediated, base-catalyzed, and acid-catalyzed approaches. benthamdirect.combenthamscience.com Microwave-assisted synthesis has also been employed to improve reaction efficiency. benthamscience.comarabjchem.org

The synthesis of furo[3,2-c]coumarins can be achieved from 4-hydroxycoumarins, which serve as readily available starting materials. nih.gov One approach involves the reaction of 4-hydroxycoumarins with terminal alkynes mediated by I2/TBHP under aerobic conditions. nih.gov Another method utilizes visible-light photoredox catalysis for the coupling of 3-bromo-4-hydroxycoumarins with functionalized aromatic alkynes. nih.gov These methods provide access to a variety of substituted furo[3,2-c]coumarins, which are of interest for their potential therapeutic applications. arabjchem.org

Development of Furan Amino Acid Derivatives

The synthesis of amino acid derivatives incorporating a furan ring represents a significant area of chemical research. These hybrid molecules are pursued for their potential biological activities. pjps.pk Various synthetic strategies have been developed to couple amino acids with furan moieties, often starting from functionalized furan precursors.

A common approach involves the use of activated furan carboxylic acids or their derivatives, which can then be coupled with amino acids or their esters. For instance, researchers have successfully prepared substituted furan amino acid derivatives starting from 5-bromo-2-furoyl chloride and 5-nitrofuran-2-acryloyl chloride. pjps.pkscispace.com The general method for synthesizing 5-bromo-2-furoylamino acids involves dissolving the target amino acid in an alkaline solution, such as aqueous potassium hydroxide, and then adding 5-bromo-2-furoyl chloride. pjps.pk This reaction is typically performed at reduced temperatures to control reactivity. pjps.pk

Similarly, the synthesis of 5-nitrofuran-2-acryloyl amino acid methyl esters has been achieved by reacting 5-nitrofuran-2-acryloyl chloride with the appropriate amino acid methyl ester hydrochlorides in a suitable solvent like dioxane, with a base such as triethylamine (B128534) to neutralize the generated HCl. pjps.pk The progress of these reactions is often monitored using thin-layer chromatography (TLC). pjps.pk

Another synthetic design involves creating furan- and thiophene-2-carbonyl amino acid derivatives through condensation reactions between the corresponding carboxylic acids and amino acid salts. nih.gov This strategy was employed to design potential inhibitors of the enzyme Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), where the furan or thiophene core acts as a scaffold. nih.gov The design of these molecules is often guided by the structure of known substrates, aiming to create compounds that can fit into an enzyme's active site. nih.gov

More specifically related to the this compound core, derivatives such as (5-phenylfuran-2-yl)methanamine have been used as building blocks. mdpi.com Structure-activity relationship (SAR) analyses of a series of these derivatives have led to the identification of potent compounds for specific biological targets. mdpi.com

Table 1: Examples of Synthesized Furan Amino Acid Derivatives

| Starting Furan Compound | Coupled Amino Acid/Derivative | Resulting Derivative Type | Yield (%) |

|---|---|---|---|

| 5-Bromo-2-furoyl chloride | Various amino acids | 5-Bromo-2-furoylamino acids | 63-71 |

| 5-Nitrofuran-2-acryloyl chloride | Amino acid methyl esters | 5-Nitrofuran-2-acryloylamino acid methyl esters | Not specified |

| 5-Substituted phenyl-2-furoic acids | Not specified | This compound | 80 |

| Ethyl 4-(5-((amino)methyl)furan-2-yl)benzoate | Phenyl isocyanate | 4-(5-((3-phenylureido)methyl)furan-2-yl)benzoic acid | 86 |

Data synthesized from multiple sources. pjps.pkmdpi.comsci-hub.se

Furan Derivatives Condensed with Carbohydrates for Enhanced Solubility

Researchers have successfully synthesized novel furan derivatives by condensing furan-based acid chlorides with aminosugars and aminocyclitols. nih.govmdpi.com In one study, furoyl chloride and 5-nitrofuroyl chloride were reacted with aminosugars derived from D-glucosamine, D-galactose, and D-fructose, as well as an aminocyclitol derived from D-quinic acid. nih.gov

The general synthetic procedure involves dissolving the amine-containing carbohydrate intermediate in an anhydrous solvent like dichloromethane (B109758). nih.gov The solution is cooled, and the furan-based acid chloride is added slowly in the presence of a base like pyridine (B92270) to act as an acid scavenger. nih.govresearchgate.net The reaction mixture is stirred for several hours, and the resulting carbohydrate-furan conjugate is then purified, typically by column chromatography. nih.gov

For example, the reaction of 2-D-glucosamine with furoyl chloride in dichloromethane and pyridine resulted in the corresponding amide in a quantitative yield. nih.gov A similar reaction with 5-nitrofuroyl chloride proceeded with a 92% yield. nih.gov These syntheses demonstrate a viable and efficient pathway to attach hydrophilic carbohydrate units to a furan core, thereby potentially enhancing aqueous solubility. nih.gov

Table 2: Synthesis of Furan-Carbohydrate Conjugates

| Furan Precursor | Carbohydrate/Cyclitol Derivative | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Furoyl chloride | 2-D-glucosamine intermediate | Pyridine/Dichloromethane | Amide conjugate 6 | Quantitative |

| 5-Nitrofuoryl chloride | 2-D-glucosamine intermediate | Pyridine/Dichloromethane | Amide conjugate 7 | 92 |

| Furoyl chloride | D-galactose-derived amine | Pyridine/Dichloromethane | Amide conjugate 9 | 87 |

| 5-Nitrofuoryl chloride | D-galactose-derived amine | Pyridine/Dichloromethane | Amide conjugate 10 | 93 |

Data sourced from Molecules. nih.gov

Bis(5-arylfuran-2-yl)methane Scaffolds

The bis(5-arylfuran-2-yl)methane framework is a significant structural motif found in natural products and is utilized in materials science, particularly in polymer synthesis. researchgate.net Consequently, efficient methods for the construction of these scaffolds are of considerable interest. Research has led to the development of several synthetic strategies, often focusing on sustainability by using biomass-derived starting materials. researchgate.net

One highly efficient route utilizes 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from carbohydrates. researchgate.netresearchgate.net A synthetic strategy was developed for producing bis(5-arylfuran-2-yl)methane scaffolds that avoids the use of protecting groups. researchgate.net This process involves two main stages: a palladium-catalyzed decarboxylative cross-coupling of HMF-derived furoic acid to introduce the first aryl group, followed by an acid-catalyzed condensation to form the final methane-bridged scaffold in excellent yields. researchgate.net A notable finding was that the hydroxymethyl group on the furan ring enhances the yield of the cross-coupling reaction. researchgate.net

An alternative approach, termed a "defunctionalization concept," enables the synthesis of these scaffolds from aryl ketones that are themselves derived from the readily available L-(+)-tartaric acid. researchgate.netiitm.ac.in This method involves the dimerization of specific enantiopure tartaric acid-derived ketones mediated by trifluoroacetic acid (TFA). researchgate.net This transformation proceeds by removing existing functional groups to form the stable bis(5-arylfuran-2-yl)methane structure. researchgate.net

These synthetic routes provide versatile and effective access to both symmetric and non-symmetric bis(arylfuran) structures, opening avenues for creating a diverse range of functional molecules and materials from renewable feedstocks. researchgate.net

Table 3: Synthetic Approaches to Bis(5-arylfuran-2-yl)methane Scaffolds

| Synthetic Strategy | Key Starting Materials | Key Reagents/Catalysts | Key Features |

|---|---|---|---|

| Biomass-Derived Route | 5-Hydroxymethylfuroic acid (from HMF), Aryl halides | Palladium catalyst (for coupling), Acid (for condensation) | Utilizes renewable feedstocks; avoids protecting groups; high yields. researchgate.net |

| Defunctionalization Concept | Aryl ketones derived from L-(+)-tartaric acid | Trifluoroacetic acid (TFA) | Dimerization of enantiopure ketones; forms scaffold via defunctionalization. researchgate.net |

Advanced Analytical and Computational Investigations

Spectroscopic Characterization Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the chemical structure of (5-Phenylfuran-2-yl)methanol. Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectrometry each offer unique insights into the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals appear at distinct chemical shifts (δ) measured in parts per million (ppm). The aromatic protons of the phenyl group typically resonate as a multiplet in the range of δ 7.23–7.69 ppm. rsc.org The two furan (B31954) protons appear as doublets, with one observed at approximately δ 6.59 ppm and the other at δ 6.37 ppm, both with a coupling constant (J) of 3.3 Hz. rsc.org The methylene (B1212753) protons (-CH₂OH) present as a singlet at around δ 4.66 ppm, and the hydroxyl proton (-OH) often appears as a broad singlet around δ 1.83 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound in CDCl₃, the carbon signals are observed at various chemical shifts. The carbons of the furan ring appear at approximately δ 154.2, 153.7, 110.1, and 105.8 ppm. rsc.org The phenyl ring carbons are found at δ 130.8, 128.8, 127.6, and 124.0 ppm. rsc.org The methylene carbon of the hydroxymethyl group resonates at approximately δ 57.8 ppm. rsc.org

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| Phenyl-H | 7.69–7.64 | m | - | 130.8, 128.8, 127.6, 124.0 |

| Phenyl-H | 7.42–7.34 | m | - | |

| Phenyl-H | 7.28–7.23 | m | - | |

| Furan-H | 6.59 | d | 3.3 | 154.2, 153.7, 110.1, 105.8 |

| Furan-H | 6.37 | d | 3.3 | |

| -CH₂OH | 4.66 | s | - | 57.8 |

| -OH | 1.83 | br | - | - |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the chemical formula. Using Electrospray Ionization (ESI), the calculated m/z for the sodium adduct of this compound ([M+Na]⁺) is 197.0573, with an experimental value found to be 197.0578, confirming the molecular formula as C₁₁H₁₀O₂. rsc.org

| Ion | Calculated m/z | Found m/z | Molecular Formula |

|---|---|---|---|

| [C₁₁H₁₀O₂ + Na]⁺ | 197.0573 | 197.0578 | C₁₁H₁₀O₂ |

Infrared (IR) Spectrometry

Infrared (IR) spectrometry is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum exhibits characteristic absorption bands corresponding to specific molecular vibrations. A broad absorption band is typically observed in the region of 3293 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. rsc.org Other significant peaks include those for C-H stretching of the aromatic and furan rings, and C-O stretching vibrations. rsc.org

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3293 | O-H stretch (hydroxyl) |

| 1541, 1452 | C=C stretch (aromatic and furan) |

| 1011 | C-O stretch |

| 910, 822, 751, 689 | C-H bend (aromatic and furan) |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of reactions and to get a preliminary assessment of the purity of the compound. mdpi.com The compound's retention factor (Rf) value provides a qualitative measure of its polarity.

Column Chromatography: For purification on a larger scale, column chromatography is widely used. doi.org Silica gel is a common stationary phase, and a mixture of solvents like petroleum ether and ethyl acetate (B1210297) is often used as the mobile phase to elute the compound. doi.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for determining the purity of this compound. Using a C18 column and a suitable mobile phase, the compound can be separated from impurities, and its purity can be quantified by analyzing the peak area in the chromatogram. mdpi.com Purity levels greater than 95% are typically sought for subsequent applications. mdpi.com

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide valuable insights into the molecular properties and reaction mechanisms of this compound that complement experimental findings.

Density Functional Theory (DFT) Calculations for Molecular Properties and Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to predict various molecular properties of this compound, such as its optimized geometry, vibrational frequencies (to compare with experimental IR spectra), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These calculations can also be used to model reaction mechanisms involving this compound, helping to understand the transition states and energy barriers of chemical transformations. organic-chemistry.org For instance, DFT studies have been used to investigate the mechanism of related furan derivatives, providing insights into their reactivity. researchgate.netorganic-chemistry.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in drug discovery and understanding biological pathways.

While specific molecular docking studies for this compound are not extensively documented in the reviewed literature, research on analogous furan derivatives provides significant insights into their potential as ligands for various biological targets. For instance, studies on furan-azetidinone hybrids have identified them as potential inhibitors of E. coli enoyl reductase, a key enzyme in bacterial fatty acid synthesis. ijper.org In these simulations, furan derivatives were docked into the active sites of several E. coli enzymes, with their binding affinities evaluated using scoring functions like the GlideScore (GScore), which considers the physics of the binding process. ijper.org The results indicated that certain furan derivatives are promising inhibitors, specifically binding to the target enzyme. ijper.org

Similarly, novel chalcones containing a furan ring and their pyrazoline derivatives have been investigated as antimicrobial agents. mdpi.com Molecular docking of the most potent compounds was performed against glucosamine-6-phosphate synthase (GlcN-6-P), a target for antimicrobial drugs. mdpi.com This study, utilizing AutoDock 4.2, suggested that these furan-containing molecules could bind effectively to the enzyme's active site. mdpi.com

In another relevant study, (5-phenylfuran-2-yl)methanamine (B3023609) derivatives were identified as inhibitors of human sirtuin 2 (SIRT2), a target for diseases like cancer and neurodegenerative disorders. mdpi.com Docking analyses showed that these compounds fit well into an induced hydrophobic pocket of the SIRT2 crystal structure. mdpi.com These findings collectively suggest that the this compound scaffold is a viable candidate for ligand-based drug design, capable of interacting with various enzymatic targets. The specific interactions would likely involve hydrogen bonding via the hydroxyl group and hydrophobic interactions from the phenyl and furan rings.

Table 1: Examples of Molecular Docking Studies on Furan Derivatives

| Compound Class | Target Protein | Docking Software | Key Finding |

| Furan-azetidinone hybrids | E. coli Enoyl Reductase | GLIDE | Suggests potential as specific inhibitors. ijper.org |

| Furan-derived chalcones | Glucosamine-6-phosphate synthase | AutoDock 4.2 | Potent compounds bind to the active site. mdpi.com |

| (5-Phenylfuran-2-yl)methanamine derivatives | Human Sirtuin 2 (SIRT2) | AutoDockTools | Compounds fit well into the induced hydrophobic pocket. mdpi.com |

| N-(Furan-2-yl)-1,3,4-oxadiazoles | M. tuberculosis Enoyl-ACP reductase | Argus Lab 4.1.0 | Derivatives show good binding energy and interaction with active site residues. ijpsonline.com |

| Thiazole Schiff bases with furan ring | Bacterial protein receptors | Not specified | Derivatives remained stable in the binding site during molecular dynamics simulations. plos.org |

Photochemistry Studies of Furanic Systems

The photochemical behavior of furan and its derivatives is complex and can lead to a variety of isomerization and rearrangement products. netsci-journal.com The irradiation of furanic compounds can induce transitions to excited singlet and triplet states, which then dictate the reaction pathways. netsci-journal.com

One common photochemical reaction is the [2+2] cycloaddition. For example, a reversible intramolecular [2+2] cycloaddition has been observed in diterpene esters containing a furan ring and a non-conjugated double bond, leading to the formation of a pentacyclic product upon irradiation. nsc.ru Another significant pathway involves the formation of "Dewar furan," a bicyclic isomer, which can then rearrange to form cyclopropene (B1174273) derivatives. netsci-journal.com For instance, the photolysis of furan in argon matrices at 10 K yields Dewar furan, which is a precursor to cyclopropene-3-carbaldehyde. netsci-journal.com

The substituents on the furan ring heavily influence the photochemical outcome. Irradiation of 2,5-di-t-butylfuran results in a corresponding cyclopropenyl ketone, another furan isomer, and an allene. netsci-journal.com In the presence of nucleophiles like methanol (B129727) or amines, the intermediates formed during photolysis can be trapped. For example, irradiating furan-2-carbonitrile in methanol leads to products resulting from the Michael addition of methanol to a cyclopropenyl intermediate. netsci-journal.com Furthermore, the irradiation of furan derivatives in the presence of propylamine (B44156) can lead to the formation of the corresponding pyrroles. netsci-journal.com

Studies on the photochemistry of β,β′-di(2-furyl)‐substituted o-divinylbenzenes have shown that intra- and/or intermolecular cycloaddition can occur depending on the specific structure. scilit.com In some cases, photochemical reactions can be used for synthesis; for instance, irradiating 5-bromofuran-2-carbaldehyde in benzene (B151609) is an efficient method to produce 5-arylfuran derivatives. researchgate.net The photolysis of certain Baylis-Hillman products can also lead to the formation of a furan ring through β-C-H activation of the photo-excited carbonyl compounds. thieme-connect.com More complex transformations, such as the photochemical isomerization of 3,6-diphenylpyridazine (B189494) N-oxide, can even result in the formation of 2,5-diphenylfuran (B1207041) as a minor product after the loss of nitrogen. researchgate.net

Crystallographic Analysis for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the search results, crystallographic data for closely related phenylfuran derivatives provide valuable information about the expected molecular geometry and packing in the solid state.

For example, the crystal structure of (3Z)-4-benzoyl-3-[(2,4-dinitrophenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one reveals that the furan, dinitrophenyl, and phenyl rings are nearly coplanar. iucr.orgnih.gov In this structure, the crystal packing is stabilized by C—H⋯O hydrogen bonds and π–π stacking interactions. iucr.orgnih.gov Such interactions are common in aromatic and heterocyclic compounds and would likely play a role in the crystal lattice of this compound.

In another study on furan compounds, single-crystal X-ray diffraction was used to confirm the structures of 4-((furan-2-ylmethyl)amino)benzoic acid and N'-acryloyl-N'-phenylfuran-2-carbohydrazide. tandfonline.com The experimental crystal structures were found to be in good agreement with molecular structures optimized using Density Functional Theory (DFT), highlighting the synergy between experimental and computational methods. tandfonline.com The analysis of a crystalline bis-diene used in the synthesis of 2,5-diaryl furans also relied on X-ray crystallography to confirm its proposed structure. acs.org

The Crystallography Open Database contains entries for various phenylfuran derivatives, which could serve as models for predicting the structural properties of this compound. ugr.es

Table 2: Crystallographic Data for a Related Phenylfuran Derivative (Data for (3Z)-4-benzoyl-3-[(2,4-dinitrophenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one)

| Parameter | Value | Source |

| Chemical Formula | C₂₃H₁₄N₄O₇ | iucr.orgnih.gov |

| Crystal System | Not Specified | |

| Key Feature | Furan, dinitrophenyl, and phenyl rings are nearly coplanar. | iucr.orgnih.gov |

| Intermolecular Forces | C—H⋯O hydrogen bonds, π–π stacking. | iucr.orgnih.gov |

Green Chemistry Metrics for Process Evaluation

Green chemistry metrics are essential tools for evaluating the environmental performance and sustainability of chemical processes. Key metrics include atom economy (AE), E-factor (environmental factor), reaction mass efficiency (RME), and process mass intensity (PMI). acs.orgrsc.orgchembam.com These metrics quantify the efficiency of a reaction in terms of converting reactants into the desired product while minimizing waste. chembam.comresearchgate.net

The synthesis of furanic compounds, often derived from renewable biomass sources like furfural (B47365), is an active area of green chemistry research. wiley-vch.de For instance, the synthesis of 5-hydroxymethylfurfural (B1680220) (HMF), a platform chemical that can be reduced to compounds like this compound, has been evaluated using these metrics. acs.org One study on a multigram synthesis of HMF calculated an E-factor, AE, RME, and PMI to compare its greenness to previously published methods. acs.org

A 100% atom-economical reaction is one where all the atoms of the reactants are incorporated into the final product, resulting in no waste. langholmandcanonbieschools.dumgal.sch.ukrsc.org While many reactions fall short of this ideal, striving for high atom economy is a core principle of green chemistry. researchgate.net For example, the synthesis of this compound can be achieved by the reduction of 5-phenylfuroic acid or its derivatives. sci-hub.se The synthesis of the precursor, 5-phenyl-2-furoic acid, often involves a Meerwein arylation reaction. sci-hub.se

Let's consider a hypothetical synthesis of this compound starting from the reduction of 5-phenylfuran-2-carbonyl chloride with sodium borohydride (B1222165) (NaBH₄), as described in the literature. sci-hub.se

Reaction: 4 C₁₁H₇O₂Cl + NaBH₄ → 4 C₁₁H₁₀O₂ + NaCl + BCl₃ (Balanced for the reduction of the acid chloride)

Table 3: Green Chemistry Metrics Analysis (Hypothetical)

| Metric | Formula | Calculation for Hypothetical Reduction | Result |

| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100 | (4 * 174.19) / ((4 * 206.63) + 37.83) x 100 | 80.6% |

| Reaction Mass Efficiency (RME) | (Mass of Product / Σ Mass of Reactants) x 100 | Assuming 100% yield, RME = AE. | 80.6% |

| E-Factor | Total Waste (kg) / Product (kg) | (MW of NaCl + MW of BCl₃) / (4 * MW of Product) | 0.24 |

This analysis demonstrates how green chemistry metrics can be applied to evaluate the efficiency of synthetic routes to this compound. Catalytic methods and processes that utilize renewable feedstocks and minimize solvent use are generally preferred to improve the sustainability profile. langholmandcanonbieschools.dumgal.sch.ukresearchgate.net

Applications in Contemporary Chemical Research

Materials Science and Optoelectronics

The furan (B31954) ring, derivable from renewable biomass sources, is an attractive alternative to petroleum-based heterocycles like thiophene (B33073) in the field of organic electronics. nih.govnih.gov The incorporation of furan into conjugated systems can lead to materials with desirable electronic and photophysical properties.

The pursuit of sustainable and high-performance materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) has driven research into furan-based conjugated polymers. nih.govnih.govnih.gov Furan's higher electron density compared to its sulfur analog, thiophene, can be advantageous for creating efficient charge-transporting materials. Derivatives of (5-Phenylfuran-2-yl)methanol are explored as components in larger, highly conjugated molecules designed to function as active layers in electronic devices.

Research has shown that the selective replacement of thiophene units with furan in conjugated polymer backbones can result in materials with comparable or even enhanced performance in OFETs. nih.govnih.gov For instance, a study focusing on the synthesis of novel furan-based molecules for organic electronics developed a target molecule, (2Z,2'Z)-2,2'-(1,4-phenylene)bis(3-(5-(hydroxymethyl)furan-2-yl)acrylonitrile), which is a direct derivative of the (5-hydroxymethyl)furan structure. This highlights the utility of the hydroxymethylfuran scaffold in creating materials for potential use in light-emitting applications. The strategic incorporation of furan can improve the sustainability of the resulting polymers without compromising their high-performance electronic characteristics. nih.gov

Table 1: Comparison of Heterocyclic Units in Organic Electronics

| Feature | Thiophene-Based Polymers | Furan-Based Polymers |

| Source | Petroleum-derived | Often biomass-derived nih.gov |

| Electronic Properties | Favorable, widely used nih.govnih.gov | Similar or greater performance than thiophene in some applications nih.gov |

| Sustainability | Lower | Higher nih.gov |

| Research Focus | Prevailing conjugated unit nih.govnih.gov | Growing interest as a sustainable alternative nih.govnih.gov |

The unique structural and electronic properties of furan derivatives make them prime candidates for the design of innovative organic electronic devices. Furan's lower aromaticity compared to thiophene can lead to better π-electron delocalization in certain molecular architectures, which is beneficial for charge transport. The development of donor-acceptor (D-A) type molecules is a key strategy in organic electronics, and furan derivatives are being actively investigated in this context.

For example, novel D-A-D type furan derivatives have been synthesized that exhibit reduced bandgaps, enhanced absorption in the visible and near-infrared regions, and strong fluorescence, all of which are critical properties for photoelectric materials. The this compound structure serves as a foundational component that can be chemically modified to create these advanced materials. By functionalizing the furan ring, researchers can fine-tune the electronic properties of the resulting molecules, paving the way for their use in a variety of devices, from flexible displays to wearable sensors. nih.govnih.gov

Sustainable Chemistry and Biomass Conversion

Role as Versatile Bio-Based Building Blocks for Complex Molecules

In the shift towards a more sustainable chemical industry, biomass-derived platform chemicals are of paramount importance. Furan derivatives, obtainable from the dehydration of carbohydrates, are recognized as key bio-based building blocks. researchgate.netnih.gov These compounds offer a renewable alternative to petroleum-based feedstocks for the synthesis of a wide range of chemicals and materials. the-innovation.org

This compound, with its functionalized furan ring, fits within this paradigm of versatile bio-based synthons. The furan moiety itself can be derived from C5 and C6 sugars found in lignocellulosic biomass. The inherent reactivity of the furan ring and the hydroxyl group in this compound allows for a variety of chemical transformations, making it a valuable intermediate for the construction of more complex molecules. Methanol (B129727), one of the simplest C1 building blocks, is also increasingly sourced from renewable pathways and utilized in catalytic transformations to build molecular complexity. nih.gov The combination of the furan scaffold and the methanol-derived functional group in this compound exemplifies the principles of green chemistry, providing a platform for creating diverse, high-value chemicals from renewable resources.

Precursors for Bio-Based Polymers and Materials (e.g., Polyesters)

Furan-based monomers are at the forefront of research into sustainable polymers, offering a green alternative to traditional petroleum-derived plastics. semanticscholar.org In particular, furan-based polyesters have garnered significant attention as potential replacements for materials like polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.comrsc.org

A prominent example is the use of 2,5-bis(hydroxymethyl)furan (BHMF), a diol that can be produced from the reduction of 5-hydroxymethylfurfural (B1680220) (HMF), as a monomer for polymerization. nih.gov BHMF can be polymerized with dicarboxylic acids, such as the bio-based 2,5-furandicarboxylic acid (FDCA), to produce fully furan-based polyesters like poly(propylene furanoate) (PPF) and poly(butylene furanoate) (PBF). semanticscholar.orgmdpi.com These materials exhibit promising thermal and mechanical properties, making them suitable for a range of applications. This compound, as a mono-functional alcohol, could potentially be used as a chain-terminating agent to control the molecular weight of such polyesters or be modified to create novel monomers that impart specific properties, such as increased aromaticity and rigidity, to the resulting polymer. The development of furan-based polymers is a rapidly advancing field, with ongoing efforts to optimize polymerization processes, including enzymatic methods and solid-state polycondensation, to achieve high molecular weight materials. mdpi.comrsc.org

Catalysis and Ligand Design

Furan Derivatives as Ligands in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool in modern organic synthesis for the production of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry. The efficacy of an asymmetric catalyst is highly dependent on the design of the chiral ligand coordinated to the metal center. nih.gov An ideal ligand should create a specific chiral environment around the metal, thereby directing the stereochemical outcome of the reaction.

Furan derivatives have been incorporated into the structure of various chiral ligands. The rigid, planar structure of the furan ring can be advantageous in ligand design, helping to restrict conformational flexibility and create a well-defined catalytic pocket. While a wide variety of chiral ligands have been developed, including those based on biphenyl, binaphthyl, and phenanthroline scaffolds, there is a continuous search for new ligand architectures with improved reactivity and selectivity. nih.govresearchgate.net The synthesis of chiral ligands often involves the strategic placement of coordinating atoms, such as phosphorus and nitrogen, on a chiral backbone. nih.gov Hybrid ligands, for instance those combining a strongly coordinating phosphorus atom with a weakly coordinating olefin, have also proven effective in a range of asymmetric transformations. sioc-journal.cn The furan ring in this compound could serve as a scaffold for the introduction of coordinating groups, potentially leading to the development of novel chiral ligands for asymmetric catalysis.

Future Research Directions and Outlook

Exploration of Novel Catalytic Systems for (5-Phenylfuran-2-yl)methanol Synthesis and Functionalization

The development of efficient and selective catalytic systems is paramount for the synthesis and subsequent functionalization of this compound. Future research will likely concentrate on several key areas. The design of catalysts based on earth-abundant and non-toxic metals is a significant trend, moving away from precious metal catalysts to reduce costs and environmental impact. nih.gov For instance, catalysts utilizing cobalt, copper, and nickel have shown promise in the reduction of related furan (B31954) compounds. nih.gov

Moreover, the exploration of biocatalysis, using whole-cell biocatalysts or isolated enzymes, presents a green and highly selective alternative for the synthesis of furan-based diols like 2,5-bis(hydroxymethyl)furan (BHMF). nih.gov Recombinant Saccharomyces cerevisiae expressing alcohol dehydrogenases has demonstrated high selectivity and yield in the synthesis of BHMF from 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov This approach could be adapted for the synthesis of this compound.

Additionally, novel catalytic strategies for the synthesis of furan precursors, such as the conversion of aldoses using low-temperature aqueous solutions of diluted base catalysts, are being investigated. mdpi.com The functionalization of the furan ring itself is another critical area. This includes developing catalytic methods for C-H activation and arylation, which could enable the direct introduction of various functional groups onto the furan scaffold. researchgate.net

Advanced Mechanistic Investigations of Furan Ring Reactivity and Transformations

A deeper understanding of the furan ring's reactivity is crucial for controlling reaction outcomes and designing novel transformations. Future research will likely employ a combination of experimental and computational methods to unravel the intricate mechanisms of furan chemistry. nih.gov

Key areas of investigation include electrophilic substitution reactions, where the furan ring's high reactivity compared to benzene (B151609) presents both opportunities and challenges for selective functionalization. numberanalytics.com Understanding the factors that govern the regioselectivity of these reactions, particularly at the 2- and 5-positions, is essential. numberanalytics.com

Cycloaddition reactions, such as the Diels-Alder reaction where furan acts as a diene, offer powerful tools for constructing complex polycyclic structures. numberanalytics.com Advanced mechanistic studies will focus on elucidating the transition states and intermediates involved in these reactions to improve their efficiency and stereoselectivity. Furthermore, investigating the mechanism of furan ring-opening reactions is critical, as this can be both a desired transformation for producing linear compounds and an undesired side reaction.

Mechanistic studies on metal-mediated furan formation, such as the silver-mediated oxidative coupling, have revealed the dual role of the metal cation as both an oxidant and a catalyst. nih.gov Further investigations into the roles of different metals and ligands will be crucial for developing new and more efficient synthetic routes to substituted furans.

Expanded Applications in Emerging Biomedical and Material Technologies

The unique chemical structure of the furan ring makes it a valuable scaffold for developing new materials and bioactive molecules. ijabbr.comijsrst.com Future research will focus on leveraging the properties of this compound and its derivatives for a range of advanced applications.

In the biomedical field, furan derivatives have shown a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijabbr.comresearchgate.net The (5-phenylfuran-2-yl)methanamine (B3023609) scaffold, for instance, has been identified as a novel inhibitor of human sirtuin 2 (SIRT2), a target for diseases like cancer and neurodegenerative disorders. mdpi.comnih.gov Future work will involve synthesizing and screening libraries of this compound derivatives to identify new drug candidates with improved potency and selectivity. nih.gov The use of furan-containing polymers for biomedical applications, such as in drug delivery and tissue engineering, is another promising avenue, particularly leveraging the Diels-Alder reaction for bioconjugation. researchgate.net

In materials science, furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. ijsrst.com The diol functionality of compounds like 2,5-furandimethanol (B16202) (a close analog of this compound) makes them ideal monomers for producing polyesters with advantageous properties. mdpi.com Research will likely focus on developing new polymers and composites incorporating the this compound moiety to enhance thermal stability, mechanical strength, and other performance characteristics. slideshare.net

Synergistic Integration of Computational Predictions with Experimental Validation

The integration of computational chemistry with experimental work is a powerful strategy to accelerate the discovery and optimization of new chemical processes and materials. researchgate.net Future research on this compound will increasingly rely on this synergy.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the reactivity of the furan ring, elucidate reaction mechanisms, and design novel catalysts. nih.govrsc.org For example, DFT calculations can help identify the most favorable reaction pathways and explain experimental observations, such as the role of a silver catalyst in furan formation. nih.gov Grand-canonical DFT calculations and microkinetic simulations are being used to understand and predict the selectivity of furfural (B47365) reduction on different electrode surfaces. dtu.dk

This predictive power allows for the rational design of experiments, saving time and resources. Experimental validation of computational predictions is crucial to refine the theoretical models and ensure their accuracy. researchgate.netrsc.org This iterative cycle of prediction and experimentation can lead to the rapid development of new synthetic methods and a deeper understanding of the underlying chemical principles. For instance, computational studies can predict the adsorption behavior of furan derivatives on different surfaces, which can then be experimentally verified to develop new separation and purification technologies. researchgate.net

Development of Circular Economy Approaches for Furanic Chemical Production

The transition to a sustainable chemical industry necessitates the adoption of circular economy principles, where waste is minimized and resources are reused. weforum.orgundp.org For furanic chemicals, this means developing integrated biorefinery concepts that utilize renewable biomass as a feedstock and design processes for recyclability. rsc.org

A key focus will be on the efficient conversion of biomass-derived carbohydrates, such as fructose (B13574) and glucose, into platform molecules like 5-hydroxymethylfurfural (HMF), a precursor to this compound. nih.govmdpi.com Research will aim to improve the efficiency and reduce the environmental impact of these conversion processes, for example, by using green solvents and developing robust catalysts that can handle real-world feedstocks. mdpi.com

Furthermore, the development of "protecting group" strategies will be important for the selective transformation of multifunctional furanic compounds. tue.nl This involves temporarily masking certain reactive groups to allow for the desired chemical modifications on other parts of the molecule, followed by the removal of the protecting group. tue.nl Designing these strategies to be highly efficient and to allow for the recycling of the protecting agents is a key aspect of a circular approach. tue.nl Ultimately, the goal is to create closed-loop systems where furan-based products can be recycled back into valuable chemical building blocks at the end of their life cycle, thus minimizing waste and reducing the reliance on virgin resources. weforum.org

Q & A

Basic Research Questions